2-amino-1-(2,3-dichlorophenyl)ethan-1-ol
Overview
Description
2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is an organic compound with the chemical formula C8H9Cl2NO and a molecular weight of 206.07 g/mol . It is a colorless to light yellow liquid with a pungent odor . This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol can be achieved through various methods. One common approach involves the reaction of 2,3-dichlorobenzaldehyde with nitromethane to form 2,3-dichloro-β-nitrostyrene, which is then reduced to 2,3-dichloro-β-phenylethylamine. This intermediate is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
the synthesis typically involves standard organic chemistry techniques such as reduction and hydrolysis under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2,3-dichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different amines or alcohols.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-1-(2,3-dichlorophenyl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(3,5-dichlorophenyl)ethanol: Another dichlorophenyl derivative with similar chemical properties.
2-Amino-1-(3,4-dichlorophenyl)ethanol: A closely related compound with slight differences in the position of chlorine atoms.
2-Amino-2-(3,5-dichlorophenyl)ethanol: A structural isomer with different substitution patterns.
Uniqueness
2-amino-1-(2,3-dichlorophenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable in research for developing new therapeutic agents and understanding structure-activity relationships .
Properties
IUPAC Name |
2-amino-1-(2,3-dichlorophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXVFMMYPAJSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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